

Chemical properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

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Compound of Interest

5-Chlorosulfonyl-2methoxybenzoic Acid-d3

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Technical Guide: 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for **5-Chlorosulfonyl-2-methoxybenzoic Acid-d3**. This isotopically labeled compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably S-(-)-Sulpiride.

Core Chemical Properties

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. The deuterium labeling provides a valuable tool for researchers in metabolic studies and as an internal standard in mass spectrometry.

Table 1: Chemical and Physical Properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3



Property	Value	Source
Chemical Name	5-Chlorosulfonyl-2-(methoxy-d3)benzoic acid	N/A
CAS Number	123958-84-9	[1]
Molecular Formula	C8H4D3ClO5S	[1]
Molecular Weight	253.67 g/mol	[1]
Appearance	White Solid	[1]
Storage Conditions	2-8°C Refrigerator	[1]
Melting Point	Not available for deuterated compound. The non-deuterated analog has a melting point of 96-97°C.	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
рКа	Not available	N/A

Analytical Data

The primary analytical techniques for the characterization of **5-Chlorosulfonyl-2-methoxybenzoic Acid-d3** are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Analytical Data for 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3



Technique	Observed Data	Interpretation
¹ H NMR	Absence of a signal in the typical range for a methoxy group.	Confirms the deuteration of the methoxy group.
LC-MS	m/z of [M+H]+	Consistent with the molecular weight of the deuterated compound.

Synthesis and Experimental Protocols

The synthesis of **5-Chlorosulfonyl-2-methoxybenzoic Acid-d3** involves the deuteration of a suitable precursor followed by chlorosulfonation. While a specific detailed protocol for the deuterated compound is not readily available in the public domain, the following represents a likely synthetic route based on established chemical principles and available information on the synthesis of the non-deuterated analog and related deuteration techniques.

Experimental Protocol: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Step 1: Deuteromethylation of a Salicylic Acid Derivative (Hypothetical)

A suitable starting material, such as a protected 2-hydroxy-5-chlorosulfonylbenzoic acid, would be reacted with a deuterated methylating agent (e.g., deuterated dimethyl sulfate, (CD₃)₂SO₄) in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., acetone). The reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the completion of the deuteromethylation.

Step 2: Chlorosulfonation of 2-methoxybenzoic acid-d3

This step is based on the known procedure for the non-deuterated analog.

• To a stirred mixture of dichloroethane, 2-methoxybenzoic acid-d3, and sodium chloride, add chlorosulfonic acid dropwise over several hours at a controlled temperature (e.g., 20°C).



- After the addition is complete, the reaction mixture is warmed (e.g., to 40°C and then to 65-70°C) and maintained at this temperature for an extended period (e.g., 17 hours) to ensure complete reaction.
- Upon completion, the reaction mixture is cooled and then carefully poured into ice water to precipitate the product.
- The resulting solid, 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, is collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system to obtain the desired purity.

Application in Drug Synthesis

The primary application of **5-Chlorosulfonyl-2-methoxybenzoic Acid-d3** is as a key intermediate in the synthesis of S-(-)-Sulpiride, a selective dopamine D2 and D3 receptor antagonist used as an antipsychotic and antidepressant. The use of the deuterated intermediate allows for the preparation of isotopically labeled S-(-)-Sulpiride, which is a valuable tool in pharmacokinetic and metabolic studies.

Logical Relationship: Synthesis of S-(-)-Sulpiride

The following diagram illustrates the role of **5-Chlorosulfonyl-2-methoxybenzoic Acid-d3** in the synthetic pathway of S-(-)-Sulpiride.

Caption: Synthetic pathway of S-(-)-Sulpiride from 2-Methoxybenzoic acid-d3.

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References





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